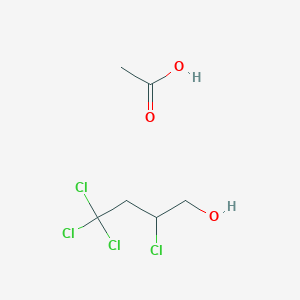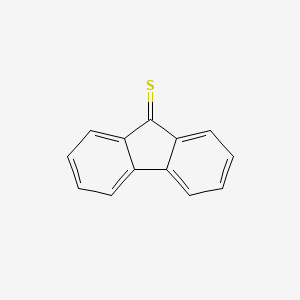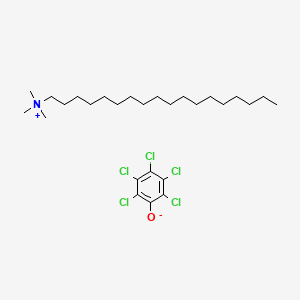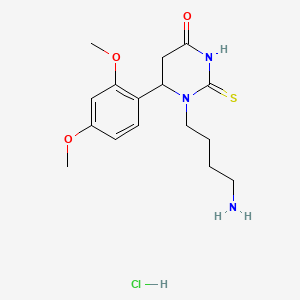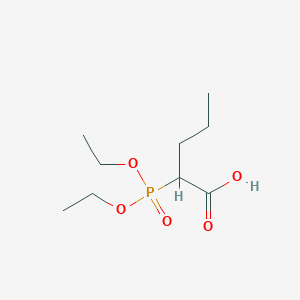![molecular formula C5H9NO B14757478 2-Oxa-1-azabicyclo[2.2.1]heptane CAS No. 279-28-7](/img/structure/B14757478.png)
2-Oxa-1-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-1-azabicyclo[221]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Oxa-1-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which is a common approach for synthesizing 7-oxanorbornane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for industrial production, given the right optimization of reaction conditions and substrate availability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-1-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The palladium-catalyzed 1,2-aminoacyloxylation is a notable reaction that this compound undergoes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, cyclopentenes, and various acyloxylating agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to proceed efficiently .
Major Products Formed
The major products formed from the reactions involving this compound include various oxygenated and nitrogenated bicyclic structures.
Wissenschaftliche Forschungsanwendungen
2-Oxa-1-azabicyclo[2.2.1]heptane has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-Oxa-1-azabicyclo[2.2.1]heptane exerts its effects is primarily through its ability to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound is similar in structure but features an additional nitrogen atom, which can influence its reactivity and applications.
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
2-Oxa-1-azabicyclo[2.2.1]heptane is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
279-28-7 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
2-oxa-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2 |
InChI-Schlüssel |
JHTIYCNAYYKEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC1CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



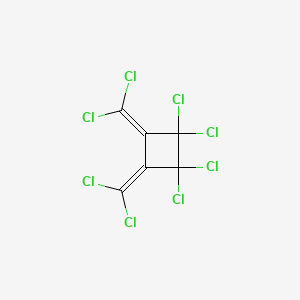
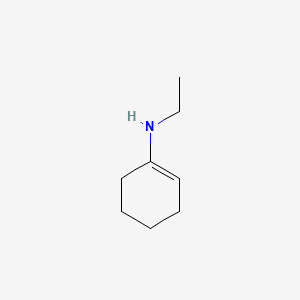
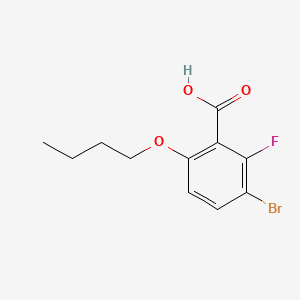
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)

